Atovaquone - 94015-53-9

Atovaquone

Catalog Number: EVT-459861
CAS Number: 94015-53-9
Molecular Formula: C22H19ClO3
Molecular Weight: 366.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Atovaquone, formerly known as 566C80 [], is a hydroxynaphthoquinone [] with broad-spectrum antiprotozoal activity []. It is known for its effectiveness against various parasitic infections, including malaria, toxoplasmosis, and Pneumocystis pneumonia [, , ]. Atovaquone's selective toxicity towards parasite mitochondria, without significantly impacting host mitochondrial functions, makes it a unique and valuable tool in scientific research [].

Future Directions
  • Overcoming Drug Resistance: Investigating novel strategies to overcome atovaquone resistance in parasites, including combination therapies and alternative drug targets [, , ].
  • Improving Bioavailability: Developing improved formulations to enhance atovaquone absorption and achieve consistent therapeutic concentrations [, ].
  • Exploring Anticancer Potential: Further evaluating atovaquone's anticancer activity in preclinical and clinical studies, particularly in combination with existing therapies [, , ].
  • Investigating Antifungal Applications: Expanding research on atovaquone's antifungal activity, identifying optimal treatment regimens, and assessing its efficacy against various fungal pathogens [].
  • Compound Description: Proguanil is a prophylactic antimalarial drug. It is often administered as a prodrug, converting to its active metabolite cycloguanil within the body .
  • Relevance: Proguanil is frequently combined with atovaquone in a fixed-dose formulation known as Malarone. This combination exhibits synergistic activity against Plasmodium falciparum by simultaneously targeting different stages of the parasite's lifecycle . This synergistic action enhances the effectiveness of both drugs and helps to mitigate the development of atovaquone resistance.

Cycloguanil

  • Compound Description: Cycloguanil, the active metabolite of proguanil, functions as a dihydrofolate reductase (DHFR) inhibitor . DHFR is an enzyme crucial for the folate metabolic pathway in various organisms, including malaria parasites.
  • Relevance: While atovaquone targets the parasite's electron transport chain, cycloguanil inhibits DHFR, disrupting folate metabolism essential for DNA synthesis and other cellular processes in Plasmodium falciparum . This combined mechanism of action with atovaquone results in a potent antimalarial effect.

Salicylhydroxamic Acid

  • Compound Description: Salicylhydroxamic acid is recognized as an inhibitor of the alternative oxidase (AOX) pathway . The AOX pathway is a secondary respiratory pathway present in some organisms, including malaria parasites.
  • Relevance: Research suggests that P. falciparum utilizes both a cytochrome chain and an AOX pathway for respiration. Studies have demonstrated that salicylhydroxamic acid potentiates the activity of atovaquone against the parasite in vitro. This suggests that inhibiting the alternative oxidase pathway enhances the efficacy of atovaquone, particularly at lower concentrations .

Propyl Gallate

  • Compound Description: Similar to salicylhydroxamic acid, propyl gallate also acts as an alternative oxidase (AOX) inhibitor .
  • Relevance: Propyl gallate's AOX inhibition, when used in conjunction with atovaquone, results in a significant potentiation of atovaquone's antimalarial activity against P. falciparum in vitro. This further supports the theory that targeting both the cytochrome and AOX pathways can enhance the effectiveness of atovaquone .

Stigmatellin

  • Compound Description: Stigmatellin is a potent inhibitor of the cytochrome bc1 complex, binding to the quinol oxidation (Qo) site .
  • Relevance: While not directly used in conjunction with atovaquone in the provided studies, stigmatellin's binding site on the cytochrome bc1 complex overlaps significantly with that of atovaquone. Molecular modeling studies utilize stigmatellin to understand how mutations in the cytochrome b gene, specifically Y268C/N/S, might affect the binding of atovaquone and lead to resistance .

5-Fluoroorotate

  • Compound Description: 5-Fluoroorotate is an inhibitor of pyrimidine biosynthesis, a metabolic pathway essential for DNA and RNA synthesis .
  • Relevance: Studies demonstrated that while 5-fluoroorotate itself is not synergistic with atovaquone, combining both drugs dramatically reduces the frequency of P. falciparum developing resistance in vitro. This suggests a strategy where nonsynergistic drugs can still be combined to enhance treatment efficacy by suppressing the emergence of drug-resistant parasites .
Source and Classification

Atovaquone was initially developed in the 1990s and is marketed under various brand names, including Mepron. It is classified under the following categories:

  • Chemical Class: Hydroxynaphthoquinones
  • Therapeutic Class: Antimalarial and antipneumocystis agents
  • Mechanism of Action: Inhibits mitochondrial electron transport in parasites.
Synthesis Analysis

The synthesis of Atovaquone has been explored through various methods, focusing on optimizing yield and purity. Several synthetic routes have been documented, including one-step, two-step, and multi-step processes.

Methods and Technical Details

  1. Initial Reaction: The synthesis often starts with the reaction of 1,4-naphthoquinone with trans-4-(4-chlorophenyl) cyclohexane carboxylic acid. This step typically involves halogenation followed by dehydrohalogenation to form intermediates.
  2. Hydrolysis: The intermediates are subjected to hydrolysis using bases like sodium hydroxide or potassium hydroxide in alcohol solvents.
  3. Yield Optimization: Recent patents describe methods that improve yields significantly, achieving up to 86% purity through careful control of reaction conditions and purification steps such as recrystallization from acetonitrile or dichloromethane .
Molecular Structure Analysis

Atovaquone has a complex molecular structure characterized by its hydroxynaphthoquinone core.

Structure and Data

  • Molecular Formula: C₁₁H₁₀ClO₃
  • Molecular Weight: 239.65 g/mol
  • Structural Features: The molecule contains a naphthoquinone moiety with a chlorophenyl substituent, which is crucial for its biological activity.

The three-dimensional structure of Atovaquone allows it to interact effectively with the mitochondrial electron transport chain in target organisms.

Chemical Reactions Analysis

Atovaquone undergoes several chemical reactions during its synthesis, including:

  1. Halogenation: The introduction of halogens into the aromatic ring enhances reactivity.
  2. Dehydrohalogenation: This step eliminates halogens to form double bonds in the structure.
  3. Hydrolysis: Converts intermediates into Atovaquone through nucleophilic attack by hydroxide ions.

Each reaction step must be carefully controlled to maximize yield and ensure product purity .

Mechanism of Action

Atovaquone exerts its antimalarial effects primarily by inhibiting the mitochondrial electron transport chain in Plasmodium species.

Process and Data

  • Target Enzyme: Atovaquone specifically inhibits cytochrome bc1 complex (Complex III) within the mitochondrial membrane.
  • Impact on Parasite Metabolism: This inhibition disrupts ATP production, leading to energy depletion in the parasite, ultimately resulting in cell death.
  • Resistance Mechanisms: Some strains have developed resistance through mutations in the cytochrome b gene, which can affect drug binding efficiency .
Physical and Chemical Properties Analysis

Atovaquone exhibits specific physical and chemical properties that influence its application:

Physical Properties

  • Appearance: Yellow crystalline powder
  • Solubility: Poorly soluble in water; soluble in organic solvents like dichloromethane.
  • Melting Point: Approximately 130–132 °C.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to alkaline hydrolysis.
  • pH Sensitivity: Optimal activity at a neutral pH range.

These properties are critical for formulating effective pharmaceutical preparations .

Applications

Atovaquone is primarily used in the treatment of:

  • Malaria: Effective against drug-resistant strains of Plasmodium falciparum.
  • Pneumonia Prevention: Used as prophylaxis against Pneumocystis pneumonia in patients with HIV/AIDS or those undergoing chemotherapy.

Additionally, ongoing research explores its potential applications in other parasitic infections and as part of combination therapies to enhance efficacy while reducing resistance development .

Introduction to Atovaquone

Historical Development and Pharmacological Classification

Atovaquone emerged from extensive antimalarial research initiated during World War II amid quinine shortages. Early hydroxynaphthoquinone analogs demonstrated promising activity in avian malaria models but failed clinically due to poor oral bioavailability and rapid metabolism [1] [3]. The 1980s witnessed renewed interest at Wellcome Research Laboratories, where systematic modification of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinones yielded atovaquone—a compound exhibiting nanomolar potency against Plasmodium falciparum and exceptional metabolic stability in human liver microsomes [1] [6]. Patented in 1991 (US4981874), initial synthetic routes suffered from low yields (<5%) and heavy metal use (e.g., silver nitrate). Process refinements later enabled scalable production, particularly vital after the 2000 FDA approval of its fixed-dose combination with proguanil (Malarone®) [1] [3].

Pharmacologically, atovaquone is classified as:

  • Antimalarial: Specifically targeting Plasmodium species via mitochondrial inhibition.
  • Antipneumocystis: For Pneumocystis jirovecii pneumonia (PCP) treatment.
  • Antiprotozoal: With activity against Toxoplasma gondii and Babesia spp. [6] [8].

Its initial monotherapy use was curtailed by rapid resistance emergence, leading to its repositioning as a partner drug in combinatorial regimens, notably with proguanil for malaria prophylaxis and treatment [1] [3].

Chemical Structure and Physicochemical Properties

Atovaquone (trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthalenedione; C₂₂H₁₉ClO₃) features a hydroxynaphthoquinone core linked to a trans-4-(4-chlorophenyl)cyclohexyl group. This stereochemistry is critical: the trans isomer exhibits >1,000-fold higher antimalarial activity than its cis counterpart due to optimal binding to the target site [1] [7]. Key physicochemical properties include:

  • Lipophilicity: LogP ~6.3, contributing to high membrane permeability but poor aqueous solubility.
  • Protein Binding: >99.9% bound to plasma proteins, limiting free drug availability.
  • Thermal Stability: Melting point 216–219°C [7] [9] [10].

Table 1: Physicochemical Profile of Atovaquone

PropertyValueBiological Implication
Molecular FormulaC₂₂H₁₉ClO₃Determines metabolic stability
Molecular Weight366.84 g/molInfluences tissue distribution
XLogP6.31High lipophilicity; limits water solubility
Hydrogen Bond Donors1 (phenolic OH)Critical for target binding
Topological Polar Surface Area54.37 ŲModerate membrane permeability
Crystal StructureStable trans configurationEnsures target specificity and potency

Bioavailability is highly food-dependent (47% with fatty meals vs. 23% fasting) due to its lipophilic nature. Formulation advancements, including nanoparticle suspensions, aim to overcome this limitation and enable long-acting injectable applications [5] [10].

Global Health Relevance: Malaria, Opportunistic Infections, and Beyond

Atovaquone’s clinical impact spans multiple infectious diseases:

  • Malaria: The atovaquone-proguanil combination (Malarone®) accounts for ~70% of U.S. pre-travel antimalarial prescriptions. It targets both liver-stage parasites (causal prophylaxis) and blood-stage P. falciparum, including multidrug-resistant strains [1] [3]. Crucially, resistance-conferring mutations (e.g., cytochrome b Y268S/N/C) impose severe fitness costs: mutant parasites exhibit defective development in Anopheles mosquitoes, failing to produce sporozoites or transmit to humanized mice [2] [5]. This biological barrier mitigates resistance spread in endemic regions.
  • Opportunistic Infections: As monotherapy (Mepron®), atovaquone is a first-line alternative for mild-moderate Pneumocystis jirovecii pneumonia (PCP) in sulfa-allergic patients and shows efficacy against cerebral toxoplasmosis in immunocompromised hosts [6] [8].
  • Babesiosis: Combined with azithromycin, it offers a better-tolerated regimen than clindamycin-quinine [6] [8].
  • Emerging Applications: Preclinical studies indicate activity against human coronaviruses (e.g., SARS-CoV-2, OC43) via undefined mechanisms, though clinical trials remain inconclusive [7] [10].

Table 2: Atovaquone’s Spectrum of Activity Against Pathogens

PathogenClinical ApplicationResistance Notes
Plasmodium falciparumProphylaxis and treatmentY268S mutation reduces mosquito transmission
Pneumocystis jiroveciiTreatment of mild-moderate PCPRare resistance in clinical isolates
Toxoplasma gondiiCNS toxoplasmosis therapyActivity against tissue cysts
Babesia microtiCombination therapySuperior tolerability vs. quinine regimens

The 2013 patent expiration facilitated generic production, improving access in endemic regions. Novel formulations—particularly long-acting injectables—are being explored as "chemical vaccines" for malaria prevention. A single nanoparticle-encapsulated dose in mice provided four weeks of protection, suggesting potential for seasonal malaria chemoprevention in humans [5] [2]. With 247 million malaria cases and 619,000 deaths reported in 2021, such innovations could substantially impact global disease control strategies [2].

Properties

CAS Number

94015-53-9

Product Name

Atovaquone

IUPAC Name

3-[4-(4-chlorophenyl)cyclohexyl]-4-hydroxynaphthalene-1,2-dione

Molecular Formula

C22H19ClO3

Molecular Weight

366.8 g/mol

InChI

InChI=1S/C22H19ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-4,9-13,15,24H,5-8H2

InChI Key

BSJMWHQBCZFXBR-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Solubility

Practically insoluble
Practically insol in water.

Synonyms

2-(4-(4'-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
2-(trans-4-(4-chlorophenyl)cyclohexyl)-3-hydroxy-1,4-naphthoquinone
566C
566C80
566C80 hydroxynaphthoquinone
Atovaquone
compound 566
hydroxynaphthoquinone 566C80
hydroxynaphthoquinone, 566C80
Mepron
Wellvone

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C(=O)C3=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.